2-(Carbamimidoylthio)acetic acid hydrochloride

Catalog No.
S983996
CAS No.
5425-78-5
M.F
C3H7ClN2O2S
M. Wt
170.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Carbamimidoylthio)acetic acid hydrochloride

CAS Number

5425-78-5

Product Name

2-(Carbamimidoylthio)acetic acid hydrochloride

IUPAC Name

2-carbamimidoylsulfanylacetic acid;hydrochloride

Molecular Formula

C3H7ClN2O2S

Molecular Weight

170.62 g/mol

InChI

InChI=1S/C3H6N2O2S.ClH/c4-3(5)8-1-2(6)7;/h1H2,(H3,4,5)(H,6,7);1H

InChI Key

DZLYRGFLNXMMIT-UHFFFAOYSA-N

SMILES

Array

Synonyms

(Amidinothio)-acetic Acid Monohydrochloride; [(Aminoiminomethyl)thio]-acetic Acid Monohydrochloride

2-​[(Aminoiminomethyl)​thio]​-​acetic acid is used in preparation of guanidinopropionic acid analogs as antidiabetic agents.

2-(Carbamimidoylthio)acetic acid hydrochloride (CAS: 5425-78-5), also known as S-Carboxymethylisothiouronium chloride, is a bifunctional reagent widely employed as a key building block for constructing sulfur and nitrogen-containing heterocycles. [1] It serves as a stable, crystalline, and easy-to-handle isothiouronium salt, which provides a distinct advantage over more volatile or less stable reagents like thioglycolic acid or in-situ generated intermediates. This compound is particularly valued in synthetic workflows targeting thiazolidinone, pyrimidine, and other pharmacologically relevant scaffolds, where it acts as a reliable synthon for the N-C-S core. [2]

Attempting to substitute 2-(Carbamimidoylthio)acetic acid hydrochloride with more common reagents like thiourea or thioglycolic acid typically fails because they lack the required bifunctionality for direct, one-step cyclization reactions. Thiourea lacks the carboxymethyl group, while thioglycolic acid lacks the carbamimidoyl (isothiouronium) moiety; therefore, a multi-step, in-situ preparation would be required to achieve the same reactive intermediate. [1] This alternative approach introduces process inefficiencies, potential for side-product formation, and necessitates handling of additional hazardous reagents like α-haloacids, making the procurement of the pre-formed, stable hydrochloride salt a more efficient and reproducible strategy for targeted heterocyclic synthesis. [2]

High-Yield Precursor for 2-Iminothiazolidin-4-one Scaffolds in a Single Step

This compound serves as a highly efficient precursor for the synthesis of 2-substituted-iminothiazolidin-4-ones, key structures in drug discovery. In a direct cyclocondensation reaction with various isothiocyanates, it consistently produces the target heterocyclic core in high yields, ranging from 63% to 95%. [1] This one-step process contrasts sharply with multi-step alternatives, such as reacting thiourea with an α-haloacid, which introduce additional purification steps and potential for lower overall yields.

Evidence DimensionReaction Yield
Target Compound Data63-95% yield for various 2-iminothiazolidin-4-one derivatives
Comparator Or BaselineConventional multi-step synthesis (e.g., thiourea + chloroacetic acid followed by cyclization)
Quantified DifferenceProvides high yields in a single, efficient step, avoiding yield losses from a multi-step sequence.
ConditionsCyclocondensation reaction with various aryl and alkyl isothiocyanates in the presence of a base. [<a href="https://doi.org/10.3390/molecules14031375" target="_blank">1</a>]

Procuring this pre-formed synthon streamlines synthesis, reduces process steps, and improves overall material efficiency for accessing valuable heterocyclic cores.

Superior Handling and Stability as a Crystalline Hydrochloride Salt

The hydrochloride salt form imparts significant handling and stability advantages over plausible alternatives. Unlike thioglycolic acid, which is a volatile liquid with a noxious odor and is prone to oxidation, 2-(Carbamimidoylthio)acetic acid hydrochloride is a stable, non-volatile crystalline solid. [1] This physical state simplifies weighing and handling, eliminates the safety concerns associated with odorous and easily oxidized thiols, and ensures reagent integrity and purity over long-term storage, which is critical for reproducible outcomes in both research and manufacturing.

Evidence DimensionPhysical State and Handling Properties
Target Compound DataCrystalline, non-volatile solid
Comparator Or BaselineThioglycolic acid (odorous, volatile, oxidation-prone liquid)
Quantified DifferenceQualitatively superior handling, safety, and stability profile.
ConditionsStandard laboratory and storage conditions.

This compound's solid form and stability reduce handling risks, improve measurement accuracy, and ensure long-term reagent quality, justifying its selection for reliable and safe process execution.

Quantifiable Increase in Crop Productivity as a Plant Growth Regulator

Under the name Vorotnui, this compound has been investigated as a plant growth regulator, demonstrating a direct, positive impact on agricultural output. In field studies on winter wheat, application of this compound resulted in a productivity increase of 0.4–0.5 metric tons per hectare. [1] This quantifiable improvement in grain yield provides a clear performance benchmark against untreated crops and establishes its efficacy as an active ingredient in agrochemical formulations.

Evidence DimensionIncrease in Grain Yield
Target Compound Data0.4–0.5 t/ha increase
Comparator Or BaselineUntreated winter wheat control group
Quantified Difference+0.4–0.5 t/ha
ConditionsField application on winter wheat (Triticum aestivum).

For buyers in the agrochemical sector, this evidence provides a quantitative justification for selecting this compound based on its proven ability to enhance crop yield.

Core Building Block for Medicinal Chemistry and Agrochemical Discovery

This compound is the right choice for research programs focused on synthesizing libraries of thiazolidinones and related N,S-heterocycles. Its ability to deliver high yields in one-step cyclocondensation reactions makes it a time- and cost-effective precursor for generating novel compounds for biological screening. [1]

Active Ingredient in Agrochemical Formulations for Cereal Crops

Based on direct evidence of increased grain yields in winter wheat, this compound is a validated candidate for formulation into plant growth regulators. Its proven efficacy provides a strong basis for developing commercial products aimed at enhancing productivity in cereal farming. [2]

Process Chemistry Where Reagent Stability and Safety are Critical

In scaled-up synthetic workflows, the compound's status as a stable, non-volatile solid is a significant advantage. It is the preferred choice over liquid thiols when process safety, ease of handling, and long-term storage stability are key procurement drivers.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

169.9916763 Da

Monoisotopic Mass

169.9916763 Da

Heavy Atom Count

9

Dates

Last modified: 08-15-2023

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